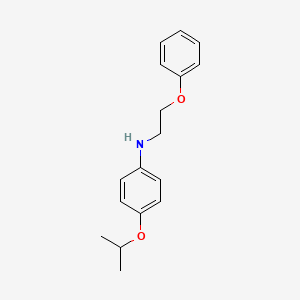
N-(3-Ethoxybenzyl)-4-isobutoxyaniline
Übersicht
Beschreibung
N-(3-Ethoxybenzyl)-4-isobutoxyaniline: is an organic compound that belongs to the class of aniline derivatives This compound is characterized by the presence of an ethoxy group attached to the benzyl ring and an isobutoxy group attached to the aniline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Ethoxybenzyl)-4-isobutoxyaniline can be achieved through a multi-step process involving the following steps:
Formation of 3-Ethoxybenzyl Chloride: This can be prepared by reacting 3-ethoxybenzyl alcohol with thionyl chloride under reflux conditions.
Nucleophilic Substitution Reaction: The 3-ethoxybenzyl chloride is then reacted with 4-isobutoxyaniline in the presence of a base such as sodium hydroxide or potassium carbonate to form this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems for precise control of reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-(3-Ethoxybenzyl)-4-isobutoxyaniline can undergo oxidation reactions to form corresponding quinone derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy or isobutoxy groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(3-Ethoxybenzyl)-4-isobutoxyaniline is used as an intermediate in the synthesis of various organic compounds. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound has potential applications in the development of biologically active molecules, including pharmaceuticals and agrochemicals. It can be used as a building block for the synthesis of compounds with antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic effects. It can be used in the design and synthesis of new drug candidates targeting specific biological pathways.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals. It is also used in the development of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N-(3-Ethoxybenzyl)-4-isobutoxyaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific structure and functional groups of the compound.
Vergleich Mit ähnlichen Verbindungen
N-(3-Methoxybenzyl)-4-isobutoxyaniline: Similar structure with a methoxy group instead of an ethoxy group.
N-(3-Ethoxybenzyl)-4-butoxyaniline: Similar structure with a butoxy group instead of an isobutoxy group.
N-(3-Ethoxybenzyl)-4-methoxyaniline: Similar structure with a methoxy group instead of an isobutoxy group.
Uniqueness: N-(3-Ethoxybenzyl)-4-isobutoxyaniline is unique due to the presence of both ethoxy and isobutoxy groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can result in distinct properties compared to similar compounds, making it valuable for specific applications in research and industry.
Eigenschaften
IUPAC Name |
N-[(3-ethoxyphenyl)methyl]-4-(2-methylpropoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-4-21-19-7-5-6-16(12-19)13-20-17-8-10-18(11-9-17)22-14-15(2)3/h5-12,15,20H,4,13-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWVHOPNEWAURHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CNC2=CC=C(C=C2)OCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(2-Chlorophenyl)propyl]-4-(phenethyloxy)aniline](/img/structure/B1385460.png)
![N-[2-(1-Naphthyl)ethyl]-4-(phenethyloxy)aniline](/img/structure/B1385461.png)
![N-[2-(4-Chloro-2-methylphenoxy)ethyl]-2-fluoroaniline](/img/structure/B1385462.png)
![N-[2-(2-Ethoxyethoxy)benzyl]-4-(phenethyloxy)aniline](/img/structure/B1385463.png)
![3-Chloro-4-fluoro-N-[2-(isopentyloxy)benzyl]-aniline](/img/structure/B1385465.png)

![4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline](/img/structure/B1385469.png)
![4-(Benzyloxy)-N-[3-(isopentyloxy)benzyl]aniline](/img/structure/B1385470.png)
![N-[4-(Hexyloxy)benzyl]-4-(2-phenoxyethoxy)aniline](/img/structure/B1385472.png)
![4-Chloro-N-[2-(4-isopropylphenoxy)ethyl]aniline](/img/structure/B1385475.png)
![N-[2-(4-Isopropylphenoxy)ethyl]-2,6-dimethylaniline](/img/structure/B1385476.png)
![N-[2-(2-Methoxyethoxy)benzyl]-2,6-dimethylaniline](/img/structure/B1385478.png)
![N-[2-(2,5-Dimethylphenoxy)ethyl]-4-propoxyaniline](/img/structure/B1385479.png)
